N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Overview
Description
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a phenoxy group and an oxalic acid moiety
Scientific Research Applications
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy and amine intermediates. One common method involves the reaction of 2-prop-2-enylphenol with benzyl bromide in the presence of a base to form the benzylated phenoxy compound. This intermediate is then reacted with 4-bromobutan-1-amine under nucleophilic substitution conditions to yield the final product. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or phenoxy compounds.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine: Similar in structure but may have different substituents on the phenoxy or amine groups.
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;hydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is unique due to the presence of the oxalic acid moiety, which can influence its solubility, reactivity, and potential applications. The combination of the phenoxy and amine groups also provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.C2H2O4/c1-2-10-19-13-6-7-14-20(19)22-16-9-8-15-21-17-18-11-4-3-5-12-18;3-1(4)2(5)6/h2-7,11-14,21H,1,8-10,15-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCSNHJQFJUOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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